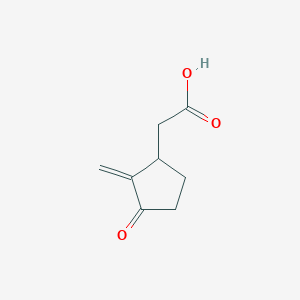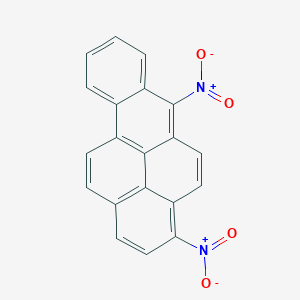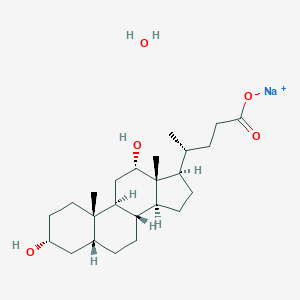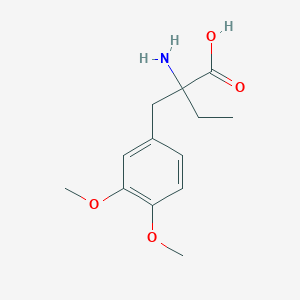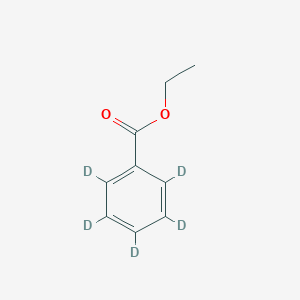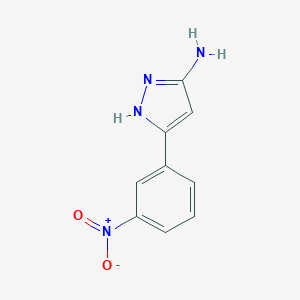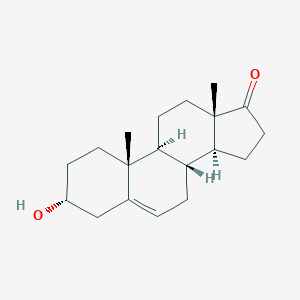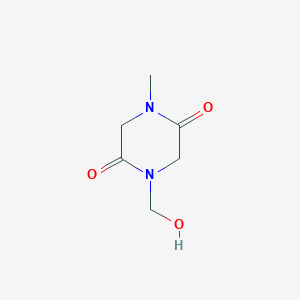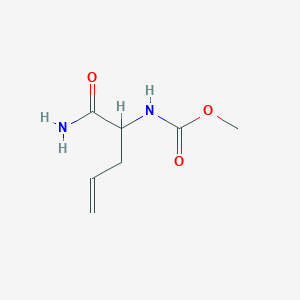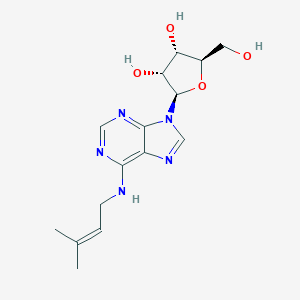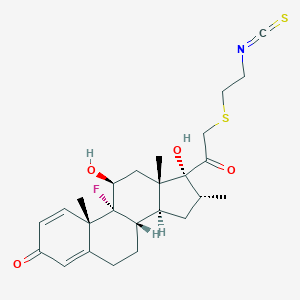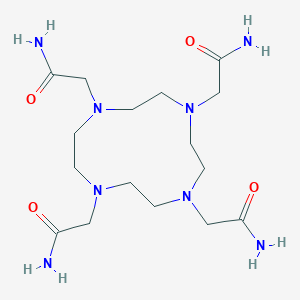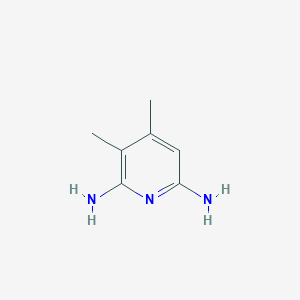
3,4-Dimethylpyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylpyridine-2,6-diamine, also known as 2,6-DMPDA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has shown to have potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylpyridine-2,6-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to regulate the expression of genes involved in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,4-Dimethylpyridine-2,6-diamine has low toxicity and is well-tolerated by cells and organisms. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dimethylpyridine-2,6-diamine in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Dimethylpyridine-2,6-diamine. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator and to develop new materials using 3,4-Dimethylpyridine-2,6-diamine as a building block. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis methods for large-scale production.
Métodos De Síntesis
The synthesis of 3,4-Dimethylpyridine-2,6-diamine can be achieved through several methods, including the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with dimethylamine hydrochloride in the presence of a base.
Aplicaciones Científicas De Investigación
3,4-Dimethylpyridine-2,6-diamine has been extensively studied for its potential applications in various fields. In medicine, it has shown to have anti-tumor activity and can be used as a potential drug candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to improve crop yield. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
3,4-dimethylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVWLRDWAZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyridine-2,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

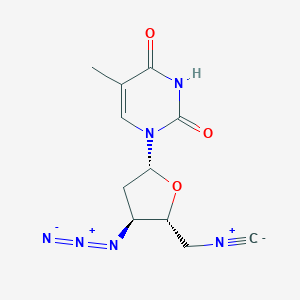
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
